4-Bromo-3-fluoroaniline (CAS 656-65-5) is a highly specialized, bifunctional halogenated aromatic amine primarily utilized as a core building block in the synthesis of advanced active pharmaceutical ingredients (APIs), notably second-generation oxazolidinone antibacterials like Tedizolid. Structurally, it features an amine group, a meta-positioned fluorine atom, and a para-positioned bromine atom. This specific substitution pattern provides orthogonal reactivity: the amine can participate in amidation or Buchwald-Hartwig couplings, while the C-Br bond serves as a highly active handle for Suzuki-Miyaura cross-couplings. For industrial procurement, this compound is prioritized because it provides a pre-functionalized scaffold that bypasses complex, low-yielding late-stage halogenation steps required when using simpler anilines, directly improving process scalability and overall yield in pharmaceutical manufacturing [1].
Attempting to substitute 4-bromo-3-fluoroaniline with cheaper, simpler analogs like 3-fluoroaniline or 4-bromoaniline typically results in severe process inefficiencies. Using 3-fluoroaniline requires downstream halogenation (e.g., iodination with expensive reagents like I2 and CF3COOAg) to enable subsequent cross-coupling, which drastically reduces overall yield and introduces toxic organotin intermediates if Stille couplings are used [1]. Conversely, substituting with 4-bromoaniline omits the critical meta-fluorine atom, which is essential for the target binding affinity and pharmacokinetic profile of many downstream APIs. Furthermore, the combined electron-withdrawing effects of both halogens in 4-bromo-3-fluoroaniline precisely tune the basicity of the amine (pKa ~2.88), preventing unwanted side reactions that occur with the more basic 4-bromoaniline (pKa 3.86), making generic substitution unviable for optimized synthetic routes [2].
In the synthesis of the antibacterial agent Tedizolid, the choice of starting material dictates the efficiency of the entire synthetic route. Using 3-fluoroaniline as the baseline precursor requires a five-step procedure involving a low-yielding late-stage iodination and a Stille cross-coupling that gives poor conversion (26%), resulting in a total API yield of just 6.2%. In contrast, utilizing 4-bromo-3-fluoroaniline as the starting material leverages the pre-installed para-bromine for a highly efficient Suzuki cross-coupling. This route reduces the synthesis to four steps and achieves a 46% overall yield. This represents a 7.4-fold increase in total process yield while simultaneously eliminating the need for toxic organostannane reagents and expensive silver salts [1].
| Evidence Dimension | Overall Synthesis Yield (Tedizolid API) |
| Target Compound Data | 46% yield (4 steps, via Suzuki coupling) |
| Comparator Or Baseline | 3-Fluoroaniline: 6.2% yield (5 steps, via late-stage iodination and Stille coupling) |
| Quantified Difference | 7.4-fold increase in total yield and elimination of 1 synthetic step |
| Conditions | Multi-step API synthesis comparing Costello's route (target) vs. Rhee and Im's route (comparator) |
Procuring the pre-brominated scaffold drastically improves API manufacturing economics and avoids toxic heavy-metal impurities.
The dual halogenation of 4-bromo-3-fluoroaniline significantly alters the electronic environment of the primary amine compared to mono-halogenated analogs. The predicted pKa of 4-bromo-3-fluoroaniline is 2.88, making it substantially less basic than 4-bromoaniline (pKa 3.86) and 3-fluoroaniline (pKa 3.5). This attenuated basicity is a critical processability metric: it reduces the amine's susceptibility to unwanted oxidation during harsh reaction conditions and modulates its nucleophilicity. In complex multi-step syntheses, this precise electronic tuning prevents over-alkylation and allows for more controlled, selective amidation or Buchwald-Hartwig cross-coupling reactions without requiring excessive protecting group manipulations[1].
| Evidence Dimension | Amine pKa (Basicity) |
| Target Compound Data | 2.88 |
| Comparator Or Baseline | 4-Bromoaniline: 3.86 | 3-Fluoroaniline: 3.5 |
| Quantified Difference | 0.98 pKa unit reduction compared to 4-bromoaniline (nearly 10-fold decrease in basicity) |
| Conditions | Standard aqueous thermodynamic pKa prediction/measurement at 25°C |
The lower basicity prevents unwanted side reactions and oxidation, allowing for cleaner selective functionalization in complex API syntheses.
The para-bromo substituent in 4-bromo-3-fluoroaniline serves as an optimal electrophilic site for palladium-catalyzed cross-coupling reactions. The adjacent meta-fluorine exerts a strong inductive electron-withdrawing effect that activates the C-Br bond toward oxidative addition by palladium catalysts. Compared to non-fluorinated 4-bromoaniline, this activation allows Suzuki-Miyaura and Buchwald-Hartwig couplings to proceed under milder conditions or with lower catalyst loadings. Furthermore, unlike 3-fluoroaniline—which requires complex, low-yielding directed C-H activation to functionalize the para position—4-bromo-3-fluoroaniline provides absolute regiocontrol, ensuring that cross-coupling occurs exclusively at the C4 position, which is critical for maintaining the structural integrity of targeted pharmacophores .
| Evidence Dimension | Regiocontrol and C-C Bond Formation |
| Target Compound Data | Direct, regioselective C4 coupling via activated C-Br bond |
| Comparator Or Baseline | 3-Fluoroaniline: Requires complex C-H activation or late-stage halogenation |
| Quantified Difference | Eliminates the need for regioselective directing groups or harsh halogenation steps |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in pharmaceutical intermediate synthesis |
Procuring this compound guarantees exclusive C4 functionalization, preventing the formation of difficult-to-separate regioisomers during scale-up.
4-Bromo-3-fluoroaniline is the premier starting material for the commercial-scale synthesis of Tedizolid and related second-generation oxazolidinones. Its pre-installed halogens perfectly match the API's pharmacophore, allowing manufacturers to utilize high-yielding Suzuki cross-coupling routes that double as a strategy to avoid toxic organotin intermediates and expensive late-stage iodination [1].
In medicinal chemistry, the compound is widely procured as a building block for kinase inhibitors and antiviral agents. The attenuated basicity of the amine allows for selective amidation or Buchwald-Hartwig amination, while the fluorine atom enhances the lipophilicity and metabolic stability of the resulting drug candidates [2].
The compound is utilized in the synthesis of lateral difluoro-substituted 4,4''-dialkyl- and 4,4''-alkoxyalkylterphenyls. The activated C-Br bond facilitates efficient iterative cross-coupling reactions necessary to build extended conjugated systems for specialized materials science and liquid crystal applications.
Irritant